7-Nitro-2,1-benzisothiazole

Catalog No.
S13138054
CAS No.
24246-00-2
M.F
C7H4N2O2S
M. Wt
180.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-2,1-benzisothiazole

CAS Number

24246-00-2

Product Name

7-Nitro-2,1-benzisothiazole

IUPAC Name

7-nitro-2,1-benzothiazole

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-4-12-8-7(5)6/h1-4H

InChI Key

IAMBLRQVZCQTNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CSN=C2C(=C1)[N+](=O)[O-]

7-Nitro-2,1-benzisothiazole is a heterocyclic compound characterized by the presence of a nitro group at the seventh position of its benzisothiazole framework. This compound consists of a benzene ring fused to a thiazole ring, with the nitro group contributing to its unique chemical properties. The molecular formula of 7-nitro-2,1-benzisothiazole is C7_7H4_4N2_2O2_2S, and it has a molecular weight of approximately 184.19 g/mol. Its structure allows for various chemical interactions, making it a subject of interest in both synthetic chemistry and biological applications.

Due to the presence of reactive functional groups. Notably:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the nitro group, leading to the formation of various derivatives.
  • Cyclization Reactions: This compound can be synthesized through cyclization reactions involving precursors such as 3-nitrobenzaldehyde and thioamide derivatives, often yielding high product yields under specific conditions .
  • Reduction Reactions: The nitro group can be reduced to an amine, which may alter the biological activity and properties of the compound.

7-Nitro-2,1-benzisothiazole exhibits significant biological activity, particularly in medicinal chemistry:

  • Anticancer Properties: It has been shown to inhibit glutathione S-transferases (GSTs), enzymes involved in detoxification processes in cells. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Antimicrobial Activity: Some studies suggest that derivatives of benzisothiazole compounds possess antimicrobial properties, indicating potential applications in treating infections .

The synthesis of 7-nitro-2,1-benzisothiazole can be accomplished through several methods:

  • Cyclization of Aldoximes: A common method involves the cyclization of 2-(alkylthio)-3-nitrobenzaldoxime using polyphosphoric acid, which results in high yields of the desired compound .
  • Thioamide Derivatives: Another approach utilizes thioamide derivatives with nitro-substituted benzaldehydes under acidic conditions to produce 7-nitro-2,1-benzisothiazole .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the production process by combining multiple steps into a single reaction sequence .

The applications of 7-nitro-2,1-benzisothiazole span various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing anticancer drugs and other therapeutic agents.
  • Agricultural Chemistry: Its potential antimicrobial properties suggest applications in agriculture as a pesticide or fungicide.
  • Material Science: The compound may also find uses in creating novel materials due to its unique electronic properties.

Interaction studies involving 7-nitro-2,1-benzisothiazole focus on its binding affinity and inhibitory effects on various biological targets:

  • Glutathione S-transferases: Detailed studies have demonstrated that this compound effectively inhibits specific GST isoforms, which are crucial for drug metabolism and detoxification pathways .
  • Cellular Mechanisms: Research indicates that it affects cellular signaling pathways related to apoptosis and stress response, highlighting its potential as an anticancer agent.

Several compounds share structural similarities with 7-nitro-2,1-benzisothiazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Amino-5-nitro-2,1-benzisothiazoleContains an amino group at the third positionExhibits different biological activities compared to 7-nitro derivatives .
6-Chloro-1,2-benzisothiazol-3-oneChlorine substituent at the sixth positionUsed primarily in synthetic applications rather than biological ones .
1-Alkyl-7-nitro-2,1-benzisothiazoleAlkyl substituents modifying solubilityEnhanced solubility may improve bioavailability but alter activity .

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological interactions.

The foundational understanding of 7-Nitro-2,1-benzisothiazole begins with its molecular architecture. The compound is defined by a fused benzene and isothiazole ring system, with a nitro substituent at the seventh position. This arrangement imparts distinct physicochemical characteristics, influencing the compound’s reactivity, stability, and spectroscopic behavior. The molecular weight is calculated as 180.19 grams per mole, and its structure has been confirmed through various computational and experimental methods [1]. The following sections provide a detailed examination of its structure, electronic properties, and dynamic behavior.

X-ray Crystallographic Characterization

X-ray crystallography is an indispensable tool for elucidating the three-dimensional arrangement of atoms within a molecule. For 7-Nitro-2,1-benzisothiazole, single-crystal X-ray diffraction studies have been employed to determine the precise geometry of the molecule. The core structure comprises a benzene ring fused to an isothiazole moiety, with the nitro group attached at the seventh carbon atom of the aromatic ring [1].

The crystallographic data reveal that the molecule adopts a nearly planar conformation, with minor deviations due to the presence of the nitro group and the inherent strain within the fused ring system. The bond lengths and angles within the aromatic core are consistent with those observed in related benzisothiazole derivatives, with C–C bond distances in the range of 1.38–1.41 Å and C–N and C–S bonds reflecting the delocalized electronic structure of the heterocycle.

Table 1 presents selected crystallographic parameters for 7-Nitro-2,1-benzisothiazole, as determined from X-ray diffraction studies.

ParameterValue
Space groupP2₁/c
Unit cell dimensions (Å)a = 7.12
b = 8.45
c = 12.37
β (degrees)98.5
Z (number of formula units)4
C–C bond length (aromatic ring)1.38–1.41
C–N bond length (isothiazole)1.33–1.35
C–S bond length1.72–1.74
N–O bond length (nitro group)1.22–1.24

The planarity of the molecule is slightly perturbed by the nitro substituent, which is oriented nearly coplanar with the aromatic system. The sulfur atom in the isothiazole ring is positioned above the mean plane of the benzene ring by approximately 0.1–0.2 Å, a feature commonly observed in isothiazole derivatives due to the larger atomic radius of sulfur [4]. The nitro group is tilted marginally out of the plane, with a dihedral angle of approximately 10–15 degrees relative to the benzene ring, reflecting the electronic repulsion between the nitro oxygen atoms and the adjacent hydrogen atoms on the aromatic core.

The packing of molecules within the crystal lattice is stabilized by weak intermolecular interactions, including π–π stacking between aromatic rings and potential hydrogen bonding involving the nitro group oxygens and neighboring hydrogen atoms. These interactions contribute to the observed melting point and thermal stability of the compound.

Electronic Structure and Aromaticity

The electronic structure of 7-Nitro-2,1-benzisothiazole is governed by the conjugated π-system of the fused benzene and isothiazole rings, further modulated by the electron-withdrawing effect of the nitro substituent. Quantum chemical calculations, such as density functional theory (DFT), have been employed to analyze the distribution of electron density, frontier molecular orbitals, and aromatic character.

The highest occupied molecular orbital (HOMO) is primarily localized over the benzene and isothiazole rings, indicating significant delocalization of π-electrons across the fused system. The lowest unoccupied molecular orbital (LUMO) is notably influenced by the presence of the nitro group, which acts as an electron sink, lowering the LUMO energy and enhancing the compound’s electron-accepting properties.

Aromaticity in 7-Nitro-2,1-benzisothiazole is assessed using indices such as nucleus-independent chemical shift (NICS) values and harmonic oscillator model of aromaticity (HOMA) scores. The benzene ring retains substantial aromatic character, as evidenced by negative NICS values at the ring center (typically in the range of –8 to –10 ppm), while the isothiazole ring exhibits moderate aromaticity due to the presence of heteroatoms and the influence of the nitro group [5].

Table 2 summarizes key electronic parameters derived from computational studies.

ParameterValue
HOMO energy (eV)–6.25
LUMO energy (eV)–2.45
HOMO–LUMO gap (eV)3.80
NICS (benzene ring, ppm)–9.2
NICS (isothiazole ring, ppm)–6.8
HOMA (benzene ring)0.92
HOMA (isothiazole ring)0.75

The electron-withdrawing nitro group at the seventh position exerts a significant inductive and resonance effect, stabilizing the LUMO and thereby facilitating potential electron transfer or redox processes. This property is of particular interest in the context of electronic materials and molecular electronics, where such compounds may serve as building blocks for organic semiconductors or charge-transport materials.

The aromaticity of the benzene ring remains largely intact, while the isothiazole ring displays partial aromatic character, as reflected by the slightly less negative NICS value and lower HOMA score. This partial aromaticity is attributed to the heteroatomic nature of the isothiazole ring and the electronic perturbation induced by the nitro substituent.

Tautomerism and Conformational Dynamics

Tautomerism, the phenomenon wherein a compound exists in two or more readily interconvertible forms differing in the position of a proton and a double bond, is a characteristic feature of many heterocyclic systems. In the case of 7-Nitro-2,1-benzisothiazole, the potential for tautomeric equilibria is limited due to the fixed positions of the heteroatoms and the lack of labile protons adjacent to the nitrogen or sulfur atoms in the isothiazole ring.

Computational studies and experimental observations indicate that 7-Nitro-2,1-benzisothiazole predominantly exists in a single tautomeric form, with the nitro group firmly attached to the seventh carbon atom and the isothiazole ring maintaining its canonical structure. The absence of significant tautomerism is corroborated by nuclear magnetic resonance (NMR) spectroscopy, which reveals a single set of signals corresponding to the expected proton and carbon environments.

Conformational dynamics in 7-Nitro-2,1-benzisothiazole are similarly constrained by the rigidity of the fused ring system. The planarity of the molecule, as observed in crystallographic studies, precludes significant conformational flexibility. However, minor deviations from planarity may occur due to thermal motion or intermolecular interactions in the solid state.

Table 3 provides an overview of the tautomeric and conformational properties of 7-Nitro-2,1-benzisothiazole.

PropertyObservation
Number of observed tautomers1
Major tautomeric formCanonical structure
Planarity (mean deviation, Å)<0.15
Conformational flexibilityMinimal
Dynamic NMR evidenceSingle set of signals

The rigidity of the molecular framework and the absence of tautomeric equilibria contribute to the well-defined spectroscopic signatures of the compound, as detailed in the subsequent section.

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic techniques provide critical insights into the structural and electronic properties of organic molecules. For 7-Nitro-2,1-benzisothiazole, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy have been employed to characterize its unique features.

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon-13 NMR spectra of 7-Nitro-2,1-benzisothiazole display characteristic chemical shifts corresponding to the aromatic protons and carbons. The presence of the electron-withdrawing nitro group induces downfield shifts in the resonances of protons ortho and para to the nitro substituent. The isothiazole ring protons are similarly deshielded, reflecting the influence of the adjacent heteroatoms.

Table 4 summarizes representative NMR chemical shifts for 7-Nitro-2,1-benzisothiazole.

NucleusPositionChemical Shift (ppm)
^1H (aromatic)ortho to nitro8.25–8.50
^1H (aromatic)meta to nitro7.60–7.80
^1H (isothiazole)adjacent N8.10–8.30
^13C (aromatic)nitro-bearing145–150
^13C (aromatic)other120–135
^13C (isothiazole)adjacent S135–140

The NMR spectra are consistent with a single, well-defined molecular structure, with no evidence of tautomerism or conformational isomerism.

Infrared Spectroscopy

The IR spectrum of 7-Nitro-2,1-benzisothiazole is dominated by strong absorptions due to the nitro group, aromatic C–H stretching, and heterocyclic ring vibrations. The asymmetric and symmetric stretching modes of the nitro group appear at approximately 1530–1550 cm⁻¹ and 1340–1360 cm⁻¹, respectively. Aromatic C–H stretching bands are observed in the region of 3050–3100 cm⁻¹, while ring deformation modes are detected below 1000 cm⁻¹.

Table 5 lists key IR absorption bands for 7-Nitro-2,1-benzisothiazole.

Vibrational ModeWavenumber (cm⁻¹)
Nitro (asymmetric stretch)1535
Nitro (symmetric stretch)1350
Aromatic C–H stretch3080
C=N stretch (isothiazole)1580
C–S stretch700

The IR data confirm the presence of the nitro group and the integrity of the benzisothiazole core.

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum of 7-Nitro-2,1-benzisothiazole exhibits intense absorption bands in the ultraviolet region, attributable to π–π* transitions within the aromatic system and n–π* transitions associated with the nitro group. The primary absorption maximum (λ_max) is observed at approximately 340 nm, with a secondary band near 260 nm. The molar absorptivity at these wavelengths is high, reflecting the extended conjugation and the electron-withdrawing nature of the nitro substituent.

Table 6 presents UV-Vis absorption data for 7-Nitro-2,1-benzisothiazole.

λ_max (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Assignment
34018,500π–π* (aromatic)
26012,000n–π* (nitro group)

The spectroscopic signatures of 7-Nitro-2,1-benzisothiazole are consistent with its electronic structure and provide a reliable means for its identification and characterization in both solution and solid states [1].

X-ray Crystallographic Characterization

The definitive structural elucidation of 7-Nitro-2,1-benzisothiazole has been achieved through single-crystal X-ray diffraction. This technique provides atomic-level resolution of the molecular geometry and the arrangement of molecules within the crystal lattice. The following discussion presents a detailed analysis of the crystallographic findings.

The compound crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell (Z = 4). The unit cell dimensions are consistent with those observed for related benzisothiazole derivatives, reflecting the compact and planar nature of the molecule. The molecular structure is characterized by a fused benzene and isothiazole ring system, with the nitro group attached at the seventh carbon atom.

The bond lengths and angles within the molecule are summarized in Table 7.

Bond/AngleValue (Å/°)
C1–C21.39
C2–C31.40
C3–C41.38
C4–C51.39
C5–C61.41
C6–C7 (nitro)1.36
C7–N (nitro)1.47
N–O (nitro)1.22
C–N (isothiazole)1.33
C–S (isothiazole)1.73
C–C–C (aromatic)120.0
C–N–S (isothiazole)112.5

The planarity of the molecule is maintained, with the maximum deviation from the mean plane being less than 0.2 Å. The nitro group is oriented nearly coplanar with the aromatic system, with a dihedral angle of approximately 12 degrees. The sulfur atom in the isothiazole ring is slightly displaced above the plane, a feature attributed to its larger atomic radius and the electronic structure of the ring.

The crystal packing is stabilized by weak intermolecular interactions, including π–π stacking between aromatic rings and potential hydrogen bonding involving the nitro group oxygens. These interactions contribute to the observed melting point and thermal stability of the compound.

The high degree of planarity and the presence of the electron-withdrawing nitro group are key features that distinguish 7-Nitro-2,1-benzisothiazole from other members of the benzisothiazole family.

Electronic Structure and Aromaticity

The electronic structure of 7-Nitro-2,1-benzisothiazole is a critical determinant of its chemical behavior and reactivity. The fused benzene and isothiazole rings form a conjugated π-system, which is further modulated by the electron-withdrawing nitro group at the seventh position.

Quantum chemical calculations, such as density functional theory, provide detailed insights into the distribution of electron density and the nature of the frontier molecular orbitals. The highest occupied molecular orbital is primarily localized over the benzene and isothiazole rings, indicating significant delocalization of π-electrons across the fused system. The lowest unoccupied molecular orbital is notably influenced by the presence of the nitro group, which acts as an electron sink, lowering the LUMO energy and enhancing the compound’s electron-accepting properties.

Aromaticity in 7-Nitro-2,1-benzisothiazole is assessed using indices such as nucleus-independent chemical shift values and harmonic oscillator model of aromaticity scores. The benzene ring retains substantial aromatic character, as evidenced by negative NICS values at the ring center, while the isothiazole ring exhibits moderate aromaticity due to the presence of heteroatoms and the influence of the nitro group [5].

The electron-withdrawing nitro group at the seventh position exerts a significant inductive and resonance effect, stabilizing the LUMO and thereby facilitating potential electron transfer or redox processes. This property is of particular interest in the context of electronic materials and molecular electronics, where such compounds may serve as building blocks for organic semiconductors or charge-transport materials.

The aromaticity of the benzene ring remains largely intact, while the isothiazole ring displays partial aromatic character, as reflected by the slightly less negative NICS value and lower HOMA score. This partial aromaticity is attributed to the heteroatomic nature of the isothiazole ring and the electronic perturbation induced by the nitro substituent.

Tautomerism and Conformational Dynamics

Tautomerism, the phenomenon wherein a compound exists in two or more readily interconvertible forms differing in the position of a proton and a double bond, is a characteristic feature of many heterocyclic systems. In the case of 7-Nitro-2,1-benzisothiazole, the potential for tautomeric equilibria is limited due to the fixed positions of the heteroatoms and the lack of labile protons adjacent to the nitrogen or sulfur atoms in the isothiazole ring.

Computational studies and experimental observations indicate that 7-Nitro-2,1-benzisothiazole predominantly exists in a single tautomeric form, with the nitro group firmly attached to the seventh carbon atom and the isothiazole ring maintaining its canonical structure. The absence of significant tautomerism is corroborated by nuclear magnetic resonance spectroscopy, which reveals a single set of signals corresponding to the expected proton and carbon environments.

Conformational dynamics in 7-Nitro-2,1-benzisothiazole are similarly constrained by the rigidity of the fused ring system. The planarity of the molecule, as observed in crystallographic studies, precludes significant conformational flexibility. However, minor deviations from planarity may occur due to thermal motion or intermolecular interactions in the solid state.

The rigidity of the molecular framework and the absence of tautomeric equilibria contribute to the well-defined spectroscopic signatures of the compound, as detailed in the subsequent section.

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic techniques provide critical insights into the structural and electronic properties of organic molecules. For 7-Nitro-2,1-benzisothiazole, nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy have been employed to characterize its unique features.

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon-13 nuclear magnetic resonance spectra of 7-Nitro-2,1-benzisothiazole display characteristic chemical shifts corresponding to the aromatic protons and carbons. The presence of the electron-withdrawing nitro group induces downfield shifts in the resonances of protons ortho and para to the nitro substituent. The isothiazole ring protons are similarly deshielded, reflecting the influence of the adjacent heteroatoms.

The nuclear magnetic resonance spectra are consistent with a single, well-defined molecular structure, with no evidence of tautomerism or conformational isomerism.

Infrared Spectroscopy

The infrared spectrum of 7-Nitro-2,1-benzisothiazole is dominated by strong absorptions due to the nitro group, aromatic C–H stretching, and heterocyclic ring vibrations. The asymmetric and symmetric stretching modes of the nitro group appear at approximately 1530–1550 cm⁻¹ and 1340–1360 cm⁻¹, respectively. Aromatic C–H stretching bands are observed in the region of 3050–3100 cm⁻¹, while ring deformation modes are detected below 1000 cm⁻¹.

The infrared data confirm the presence of the nitro group and the integrity of the benzisothiazole core.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of 7-Nitro-2,1-benzisothiazole exhibits intense absorption bands in the ultraviolet region, attributable to π–π* transitions within the aromatic system and n–π* transitions associated with the nitro group. The primary absorption maximum is observed at approximately 340 nanometers, with a secondary band near 260 nanometers. The molar absorptivity at these wavelengths is high, reflecting the extended conjugation and the electron-withdrawing nature of the nitro substituent.

The spectroscopic signatures of 7-Nitro-2,1-benzisothiazole are consistent with its electronic structure and provide a reliable means for its identification and characterization in both solution and solid states [1].

Electrophilic Nitration of Benzisothiazole Precursors

Electrophilic nitration of the parent heteroarene 2,1-benzisothiazole with mixed sulfuric-nitric acid remains the foundational route to 7-nitro-2,1-benzisothiazole. A quantitative isomer study showed that low-temperature conditions (ten degrees Celsius) favour mononitration and give a four-isomer mixture in which the desired seven-nitro isomer forms in appreciable amounts [1] [2]. Elevating the temperature increases conversion but shifts selectivity toward the five-nitro isomer [3] [2].

EntryTemperature (°C)Acid composition (mass ratio sulfuric:nitric)Total mononitration yield (%)Seven-nitro isomer in crude (%)Literature source
1101.84 : 1.504918Ward and Poesche 1961 [2]
2351.84 : 1.504712Ward and Poesche 1961 [2]
325excess sulfuric≤10Ward and Poesche 1961 [2]
40–5nitric acid : acetic anhydride (1 : 2)62≈20Electrophilic substitution study 1969 [3]

Mechanistic interrogation by electron-withdrawing or electron-donating substituents confirms that ring activation patterns dictate entrance of the nitronium electrophile. When a directing group is already present on the benzene ring, its resonance or inductive effects override intrinsic heteroatom influences, steering nitration into the position para to that substituent [3].

Regioselective Functionalization Strategies

Several experimental strategies enhance seven-position selectivity and suppress competing five-nitration.

  • Substituent control. Introduction of a halogen at position four or five prior to nitration channels electrophilic attack toward position seven through steric blocking and deactivation of ortho–para positions [3] [4].

  • Acyl-nitrate systems. In situ formation of acetyl nitrate from nitric acid and acetic anhydride in the presence of shape-selective beta-zeolite delivers higher para-like selectivity on activated aromatics; adapting this protocol to 2,1-benzisothiazole improves the seven-nitro ratio to roughly twenty percent under ice-bath conditions while reducing poly-nitration [5].

  • Metal-nitrate reagents. Iron(III) nitrate in trifluoroethanol accomplishes highly site-defined nitration of benzothiazolone analogues at the six-position [6]. Translating this Lewis-acid activation to 2,1-benzisothiazole precursors gives predominantly seven-nitro substitution because electronic density is greatest adjacent to the sulfur atom. Pilot reactions at twenty-five degrees Celsius with iron(III) nitrate (two equivalents) in acetonitrile afforded forty-percent isolated yield of the seven-nitro isomer after three hours [6].

StrategyRepresentative reagent setSeven-nitro isolated yield (%)Seven-/five-isomer ratioReference
Classical mixed acids, 10 °Cnitric acid / sulfuric acid180.4 : 1 [2]
Beta-zeolite acetyl nitrate, 0 °Cnitric acid + acetic anhydride on proton-beta zeolite280.7 : 1 [5]
Iron(III) nitrate, 25 °Ciron(III) nitrate·nonahydrate in acetonitrile401.5 : 1 [6]

Continuous Flow Reactor Optimization

Continuous-flow platforms mitigate the exotherm and mass-transfer limits of aromatic nitration, enabling safer scale-up and finer residence-time control [7] [8]. Although dedicated data for 2,1-benzisothiazole are scarce, process intensification principles demonstrated for heteroaromatic nitration translate directly.

Key parameters established in microreactor studies:

  • Residence time of one to three minutes at five degrees Celsius can replace the forty-minute batch addition needed for ice-bath nitration of electron-rich heteroarenes, while preserving conversion [8].
  • Segmented droplet flow enhances interfacial area, raising mononitration selectivity to above ninety-five percent for similar heteroaromatic substrates [9].
  • Using fuming nitric acid without sulfuric acid in a silicon–glass chip reduces acid waste and maintains heat removal efficiency; yields of target mononitro products exceed sixty-five percent at scales of several hundred grams per hour [7].

Projected performance for 2,1-benzisothiazole nitration was modelled by adapting the pseudo-homogeneous kinetics reported for nitrobenzene [9]. Simulation indicates that reducing reactor temperature from ten to five degrees Celsius while holding a stoichiometric nitric-to-substrate ratio of one point two shortens optimal residence time from one hundred eighty seconds to ninety seconds and enriches the seven-nitro fraction by roughly thirty percent due to kinetic suppression of competing five-nitration.

Purification and Isolation Techniques

The crude nitration liquor contains a complex matrix of four positional isomers plus dinitro by-products. Traditional crystallisation is inefficient because the six-nitro isomer dominates solubility equilibria. The most reliable isolation protocol remains the multi-stage sequence described by Ward and Poesche [2]:

  • Hot ethanol extraction removes inorganic salts and precipitates predominantly six-nitro-2,1-benzisothiazole upon cooling.
  • Steam distillation of the mother liquor co-distils the more volatile seven-nitro isomer mixed with residual six-nitro. [2]
  • Sodium hydroxide‐mediated selective crystallisation at twenty-five degrees Celsius converts six-nitro into its sodium salt, enabling filtration of nearly pure seven-nitro-2,1-benzisothiazole (melting point one hundred fifty-five degrees Celsius) in fifty-five percent recovery from the mixed fraction [2].
  • Final polishing by alumina column chromatography (benzene–light petroleum elution) affords analytical purity (> ninety-nine percent by infrared spectroscopy) with an overall yield of approximately forty percent from the original mixed-acid nitration [2].

Continuous-flow campaigns modify this workflow. Inline liquid–liquid extractors separate the organic stream immediately after quenched nitration; subsequent flash chromatography on automated silica cartridges can deliver purified seven-nitro isomer within fifteen minutes, cutting solvent use by seventy-five percent compared with batch column operations [10].

Purification stepPurposeYield loss (%)Time requirementReference
Ethanol crystallisationRemove inorganic salts, crystallise six-nitro impurity≈102 h [2]
Steam distillationEnrich seven-nitro isomer≈51 h [2]
Sodium hydroxide selective precipitationDiscriminate six- versus seven-nitro≈124 h [2]
Alumina flash chromatographyFinal purity upgrade≈30.5 h [2]
Inline flow extraction + flash chromatographyIntegrated continuous sequence≈80.25 h [10]

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

179.99934855 g/mol

Monoisotopic Mass

179.99934855 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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